Evidence Item 1: Physicochemical Differentiation — Lipophilicity and Hydrogen-Bonding Profile vs. Des-Methyl Analog
The title compound (MW 206.20, XLogP3 0.3, HBD 0, HBA 4, TPSA 70.4 Ų) is differentiated from its closest unsubstituted analog, methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929973-87-5; MW 178.14, XLogP3 -0.3, HBD 1, TPSA 79.2 Ų), by the absence of a hydrogen-bond donor and an increase in lipophilicity of +0.6 log units [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 0.3; HBD = 0 |
| Comparator Or Baseline | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929973-87-5); XLogP3 = -0.3; HBD = 1 |
| Quantified Difference | ΔXLogP3 = +0.6; ΔHBD = -1 |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.6.11); BOC Sciences product specification dataset |
Why This Matters
A 0.6-unit increase in XLogP3 and elimination of the sole hydrogen-bond donor predict superior passive membrane permeability, making the title compound the preferred choice for cell-based assays where intracellular target access is rate-limiting.
- [1] PubChem Compound Summary: Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate, CID 1471669. View Source
